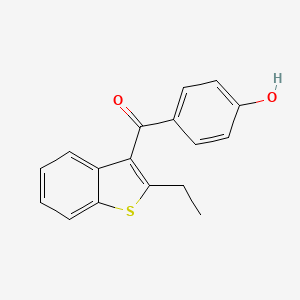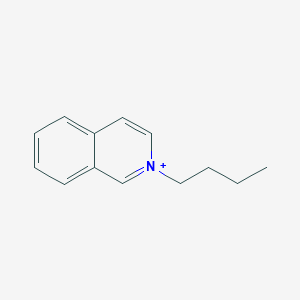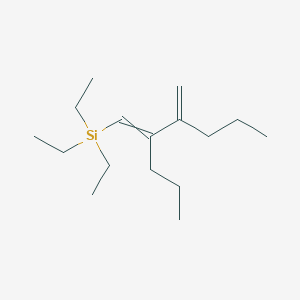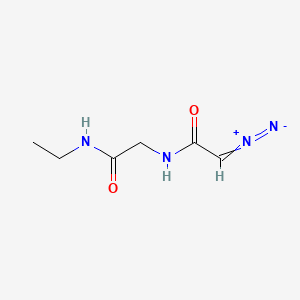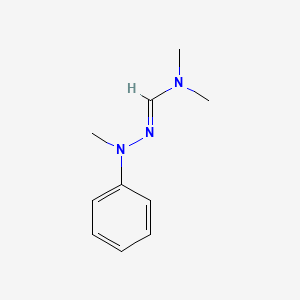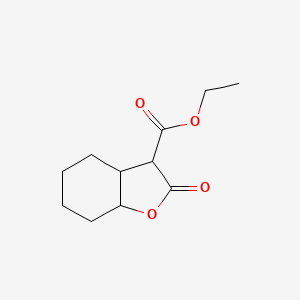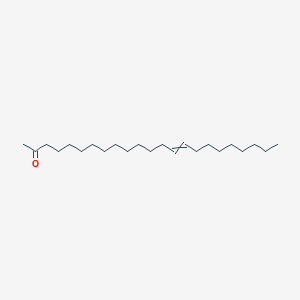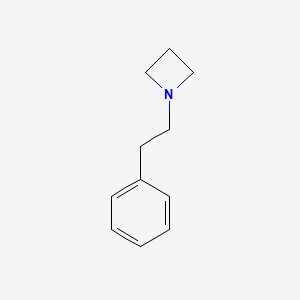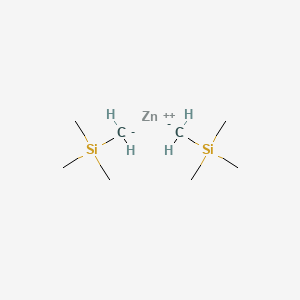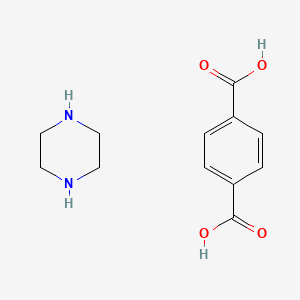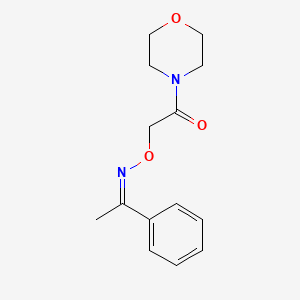
(Morpholino-carboxymethyl)oxyimino acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Morpholino-carboxymethyl)oxyimino acetophenone is a compound that features a morpholine ring, a carboxymethyl group, and an oxyimino acetophenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
(Morpholino-carboxymethyl)oxyimino acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The morpholine ring and other functional groups can participate in substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Morpholino-carboxymethyl)oxyimino acetophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its morpholine ring is known to interact with various biological targets, making it a valuable tool for biochemical studies .
Medicine
Its ability to inhibit specific enzymes makes it a candidate for therapeutic development .
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials with specialized properties. Its chemical stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (Morpholino-carboxymethyl)oxyimino acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This compound can interfere with metabolic pathways and cellular processes, making it effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a similar morpholine ring structure.
Acetophenone: Shares the acetophenone moiety but lacks the morpholine and oxyimino groups.
Oxyimino derivatives: Compounds with similar oxyimino functional groups but different core structures .
Uniqueness
(Morpholino-carboxymethyl)oxyimino acetophenone is unique due to its combination of a morpholine ring, carboxymethyl group, and oxyimino acetophenone moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
38063-84-2 |
|---|---|
Fórmula molecular |
C14H18N2O3 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-[(Z)-1-phenylethylideneamino]oxyethanone |
InChI |
InChI=1S/C14H18N2O3/c1-12(13-5-3-2-4-6-13)15-19-11-14(17)16-7-9-18-10-8-16/h2-6H,7-11H2,1H3/b15-12- |
Clave InChI |
PHUJQGBZOXJEBB-QINSGFPZSA-N |
SMILES isomérico |
C/C(=N/OCC(=O)N1CCOCC1)/C2=CC=CC=C2 |
SMILES canónico |
CC(=NOCC(=O)N1CCOCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
